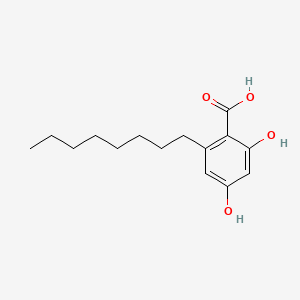
2,4-Dihydroxy-6-octylbenzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-octylbenzoic Acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and an octyl group at the 6 position. This compound is often used as a building block and a useful synthesis intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-6-octylbenzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation using carbon dioxide under supercritical conditions . The reaction typically takes place in a high-pressure kettle, and the resulting product is purified by filtration and acidification .
Industrial Production Methods
Industrial production of this compound often employs the Kolbe-Schmitt reaction, where resorcinol is reacted with alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere . This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-6-octylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-6-octylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-6-octylbenzoic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as p-hydroxybenzoate hydroxylase, which plays a role in microbial metabolism . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dihydroxy-6-methylbenzoic Acid: Contains a shorter alkyl chain, which may influence its solubility and reactivity.
Uniqueness
2,4-Dihydroxy-6-octylbenzoic Acid is unique due to its long octyl chain, which enhances its hydrophobicity and allows it to interact more effectively with lipid membranes and hydrophobic protein pockets. This property makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
Propiedades
Fórmula molecular |
C15H22O4 |
|---|---|
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-octylbenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19/h9-10,16-17H,2-8H2,1H3,(H,18,19) |
Clave InChI |
YLBZLJOTMQEWDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


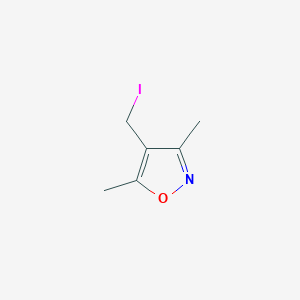
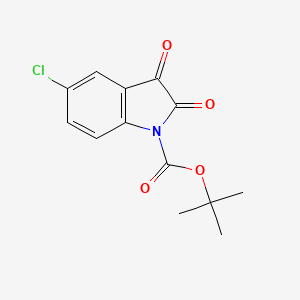
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
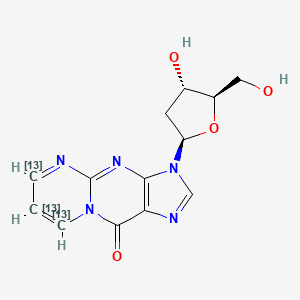
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
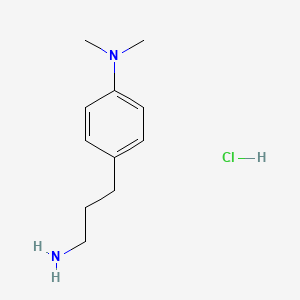
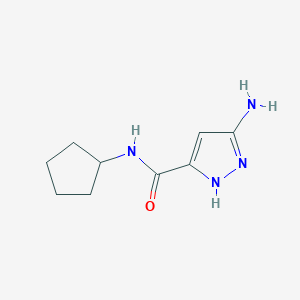
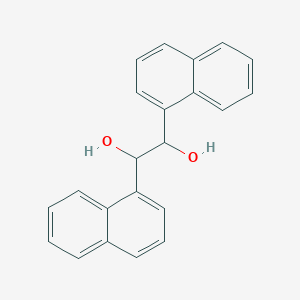
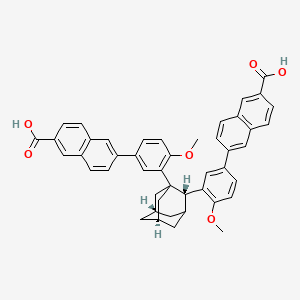
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)

